Cas no 86010-68-6 (N-(4-Fluorobenzyl)acetamide)

N-(4-Fluorobenzyl)acetamide structure
N-(4-Fluorobenzyl)acetamide structure
Product Name:N-(4-Fluorobenzyl)acetamide
Numero CAS:86010-68-6
MF:C9H10FNO
MW:167.180205821991
CID:991313
Update Time:2024-10-26

N-(4-Fluorobenzyl)acetamide Proprietà chimiche e fisiche

Nomi e identificatori

    • N-((4-FLUOROPHENYL)METHYL)ETHANAMIDE
    • N-[(4-Fluorophenyl)methyl]acetamide (ACI)
    • N-(4-Fluorobenzyl)acetamide
    • N-(4-Fluorophenylmethyl)acetamide
    • Inchi: 1S/C9H10FNO/c1-7(12)11-6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3,(H,11,12)
    • Chiave InChI: IHNHPSHMZGCDCL-UHFFFAOYSA-N
    • Sorrisi: O=C(C)NCC1C=CC(F)=CC=1

Proprietà calcolate

  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 3

N-(4-Fluorobenzyl)acetamide Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
F597930-250mg
N-​(4-​Fluorobenzyl)​acetamide
86010-68-6
250mg
$207.00 2023-05-18
TRC
F597930-500mg
N-​(4-​Fluorobenzyl)​acetamide
86010-68-6
500mg
$316.00 2023-05-18
TRC
F597930-1g
N-\u200b(4-\u200bFluorobenzyl)\u200bacetamide
86010-68-6
1g
$ 340.00 2022-06-04
TRC
F597930-1000mg
N-​(4-​Fluorobenzyl)​acetamide
86010-68-6
1g
$414.00 2023-05-18
Alichem
A019141225-1g
N-(4-fluorobenzyl)acetamide
86010-68-6 95%
1g
$650.43 2023-08-31
Alichem
A019141225-5g
N-(4-fluorobenzyl)acetamide
86010-68-6 95%
5g
$2010.42 2023-08-31
Fluorochem
068048-1g
N-((4-Fluorophenyl)methyl)ethanamide
86010-68-6 95%
1g
£740.00 2022-03-01
Fluorochem
068048-5g
N-((4-Fluorophenyl)methyl)ethanamide
86010-68-6 95%
5g
£2218.00 2022-03-01
Fluorochem
068048-250mg
N-((4-Fluorophenyl)methyl)ethanamide
86010-68-6 95%
250mg
£296.00 2022-03-01
Key Organics Ltd
MS-7321-1MG
N-[(4-fluorophenyl)methyl]acetamide
86010-68-6 >97%
1mg
£37.00 2025-02-09

N-(4-Fluorobenzyl)acetamide Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Carbon monoxide Catalysts: Rhodium Solvents: Diethyl ether ;  22 h, 40 bar, 150 °C
Riferimento
Reductive Amidation without an External Hydrogen Source Using Rhodium on Carbon Matrix as a Catalyst
Tsygankov, Alexey A.; Makarova, Maria; Afanasyev, Oleg I.; Kashin, Alexey S.; Naumkin, Alexander V.; et al, ChemCatChem, 2020, 12(1), 112-117

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Water Catalysts: Silica (sulfuric acid) ,  Sulfuric acid (silica) ;  12 h, 140 °C
Riferimento
Silica sulfuric acid mediated acylation of amines with 1,3-diketones via C-C bond cleavage under solvent-free conditions
Guo, Ruiqiang; Zhu, Chuanlei; Sheng, Zhe; Li, Yanzhe; Yin, Wei; et al, Tetrahedron Letters, 2015, 56(45), 6223-6226

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Ammonium chloride ;  rt → 166 °C; 3 h, 166 °C
Riferimento
A novel synthesis process of acetanilide
Yi, Maocong; Mao, Wutao; Wang, Jianhui, Huaxue Yu Shengwu Gongcheng, 2011, 28(12), 56-58

Metodo di produzione 4

Condizioni di reazione
1.1 Solvents: Water ;  rt; 9 min, rt
Riferimento
Catalyst/ Surfactant Free Chemoselective Acylation of Amines in Water
Dulla, Balakrishna; Vijayavardhini, Suryadevara; Rambau, Dandela; Anuradha, Vegendla; Rao, Mandava V. B.; et al, Current Green Chemistry, 2014, 1(1), 73-79

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Carbon monoxide Catalysts: Dirhodium tetraacetate Solvents: Tetrahydrofuran ;  22 h, 30 atm, 140 °C
Riferimento
Dichotomy of Atom-Economical Hydrogen-Free Reductive Amidation vs Exhaustive Reductive Amination
Kolesnikov, Pavel N.; Usanov, Dmitry L.; Muratov, Karim M.; Chusov, Denis, Organic Letters, 2017, 19(20), 5657-5660

Metodo di produzione 6

Condizioni di reazione
1.1 Catalysts: Iron oxide (Fe3O4) ;  1 h, 140 °C
Riferimento
Transamidation catalysed by a magnetically separable Fe3O4 nano catalyst under solvent-free conditions
Thale, Pranila B.; Borase, Pravin N.; Shankarling, Ganapati S., RSC Advances, 2016, 6(58), 52724-52728

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  5 min, 0 °C
1.2 5 h, 0 °C → rt
Riferimento
Distal meta-alkenylation of formal amines enabled by catalytic use of hydrogen-bonding anionic ligands
Goswami, Nupur; Sinha, Soumya Kumar; Mondal, Partha; Adhya, S.; Datta, Ayan; et al, Chem, 2023, 9(4), 989-1003

N-(4-Fluorobenzyl)acetamide Raw materials

N-(4-Fluorobenzyl)acetamide Preparation Products

Fornitori consigliati
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd